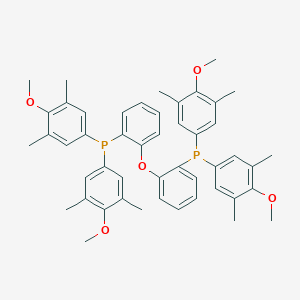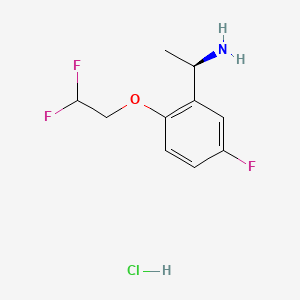
(R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a Strecker synthesis reaction, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid.
Salt Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action.
Medicine
In medicinal chemistry, ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential treatments for neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of high-value products.
作用機序
The mechanism of action of ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target proteins, modulating their activity. The fluorine atom enhances its binding affinity and selectivity by participating in hydrophobic interactions and influencing the electronic properties of the molecule.
類似化合物との比較
Similar Compounds
- ®-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride
- ®-2-Amino-2-(3-methoxyphenyl)acetic acid hydrochloride
- ®-2-Amino-2-(4-chloro-3-methoxyphenyl)acetic acid hydrochloride
Uniqueness
®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity compared to similar compounds. The fluorine atom, in particular, plays a crucial role in modulating the compound’s biological activity and pharmacokinetic properties.
特性
IUPAC Name |
(2R)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3.ClH/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJIRSBYZJOWGS-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H](C(=O)O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














